An In-depth Technical Guide to 1-Chloro-2,6-dimethylheptane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Chloro-2,6-dimethylheptane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Chloro-2,6-dimethylheptane. As a primary alkyl halide, this compound serves as a valuable intermediate in organic synthesis, offering a reactive handle for the introduction of various functional groups. This document delves into the theoretical and practical aspects of its chemistry, providing insights for its application in research and development.
Core Chemical and Physical Properties
1-Chloro-2,6-dimethylheptane is a halogenated alkane with the molecular formula C₉H₁₉Cl.[1][2] Its structure features a seven-carbon chain with methyl groups at positions 2 and 6, and a chlorine atom at position 1.
Table 1: Computed Physicochemical Properties of 1-Chloro-2,6-dimethylheptane
| Property | Value | Source |
| Molecular Weight | 162.70 g/mol | [1] |
| Molecular Formula | C₉H₁₉Cl | [2] |
| IUPAC Name | 1-chloro-2,6-dimethylheptane | [1] |
| CAS Number | 62597-29-9 | [1] |
| Canonical SMILES | CC(C)CCCC(C)CCl | [3] |
| InChI | InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 | [3] |
| XLogP3 (Computed) | 4.4 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Rotatable Bond Count | 5 | [2] |
Synthesis of 1-Chloro-2,6-dimethylheptane
The synthesis of 1-Chloro-2,6-dimethylheptane can be approached through two primary routes: the halogenation of the corresponding alkane or the conversion of the corresponding alcohol.
Free-Radical Halogenation of 2,6-Dimethylheptane
The photochemical reaction of 2,6-dimethylheptane with molecular chlorine can produce a mixture of monochlorinated products.[6] This reaction proceeds via a free-radical chain mechanism.
Mechanism of Free-Radical Chlorination
The mechanism involves three key stages: initiation, propagation, and termination.
Caption: Free-radical chlorination mechanism.
A significant challenge with this method is the lack of selectivity, leading to a mixture of isomers. The relative rates of hydrogen abstraction from primary, secondary, and tertiary carbons will dictate the product distribution.[6] To favor the formation of the primary chloride, specific reaction conditions and potentially the use of a less reactive halogenating agent would be necessary.
Synthesis from 2,6-Dimethylheptan-1-ol
A more selective and common laboratory method for preparing primary haloalkanes is the conversion of the corresponding alcohol.
Experimental Protocol: Conversion of 2,6-Dimethylheptan-1-ol to 1-Chloro-2,6-dimethylheptane using Thionyl Chloride
This method is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Addition: Charge the flask with 2,6-dimethylheptan-1-ol. Cool the flask in an ice bath.
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Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel to the stirred alcohol. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure 1-Chloro-2,6-dimethylheptane.
Reactivity and Mechanistic Pathways
As a primary alkyl halide, 1-Chloro-2,6-dimethylheptane is a versatile substrate for various nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The primary nature of the carbon bearing the chlorine atom makes 1-Chloro-2,6-dimethylheptane an excellent candidate for Sₙ2 reactions.
Sₙ2 Reaction Mechanism
Caption: E2 reaction mechanism.
The E2 reaction is a concerted process where the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) at the same time as the C-Cl bond breaks and a double bond is formed between the α and β carbons.
For 1-Chloro-2,6-dimethylheptane, there is only one type of β-hydrogen (on the carbon at position 2). Therefore, the E2 elimination will lead to a single alkene product: 2,6-dimethylhept-1-ene .
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Features
| Spectroscopy | Predicted Features |
| ¹H NMR | - A multiplet for the two protons on C1 (adjacent to Cl), expected to be the most downfield signal after the CH proton. - A multiplet for the proton on C2. - Several overlapping multiplets for the methylene protons on C3, C4, and C5. - A multiplet for the proton on C6. - Doublets for the four methyl groups (two at C2 and two at C6). |
| ¹³C NMR | - A signal for the carbon attached to chlorine (C1), shifted downfield. - Signals for the other eight distinct carbon atoms in the molecule. |
| IR Spectroscopy | - C-H stretching vibrations from the alkyl groups in the range of 2850-3000 cm⁻¹. - A characteristic C-Cl stretching absorption in the fingerprint region, typically around 600-800 cm⁻¹. [7] |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. - Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage at the branched points of the alkyl chain. The mass spectrum of the parent alkane, 2,6-dimethylheptane, shows characteristic fragmentation patterns that can provide a basis for predicting the fragmentation of the chlorinated derivative. [8][9] |
Safety and Handling
As with all alkyl halides, 1-Chloro-2,6-dimethylheptane should be handled with appropriate safety precautions.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. [10]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [10]* Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste in accordance with local regulations. [10]* First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
Conclusion
1-Chloro-2,6-dimethylheptane is a primary alkyl halide with significant potential as a synthetic intermediate. Its synthesis is most reliably achieved through the conversion of 2,6-dimethylheptan-1-ol. The compound's reactivity is dominated by Sₙ2 and E2 mechanisms, allowing for the controlled introduction of a wide range of functionalities or the formation of a specific alkene. While specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on established principles of organic chemistry. Adherence to strict safety protocols is essential when working with this and other alkyl halides. This guide provides a foundational understanding to support the safe and effective use of 1-Chloro-2,6-dimethylheptane in a research and development setting.
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Figure 1: Structure of 2,6-dimethylheptane highlighting the five unique sets of hydrogen atoms susceptible to chlorination.